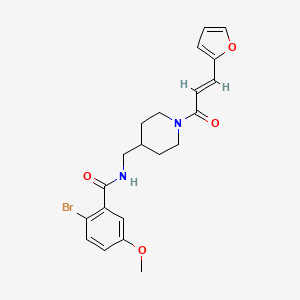

![molecular formula C15H9Cl2F3N2O B2870951 3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 860785-38-2](/img/structure/B2870951.png)

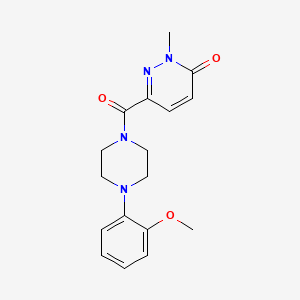

3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .

Synthesis Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This involves various methodologies including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Chemical Reactions Analysis

The recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been summarized . These reactions involve various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has explored the synthetic pathways and chemical behaviors of imidazo[1,2-a]pyridine derivatives. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones demonstrated the formation of imidazo[1,2-a]pyridines upon reaction with triethylamine, with variations in yield based on the substituents used, highlighting the compound's role in facilitating diverse chemical transformations (Khalafy, Setamdideh, & Dilmaghani, 2002).

Optical and Material Applications

A study on the one-pot synthesis of low-cost emitters with large Stokes' shifts revealed the preparation of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These derivatives exhibited significant potential for use in the development of luminescent materials, demonstrating notable absorption and fluorescence properties. The findings indicate the compound's utility in enhancing the optical properties of low-cost luminescent materials for various applications (Volpi et al., 2017).

Biological and Pharmaceutical Research

While excluding the details on drug use and side effects, it's worth noting that imidazo[1,2-a]pyridines have been investigated for their potential therapeutic properties. A novel series of selenylated imidazo[1,2-a]pyridines were synthesized and evaluated for their activity against breast cancer cells. These compounds exhibited cytotoxicity and induced apoptosis, suggesting their potential as prototypes for developing antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Crystallography and Structural Analysis

Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives provided insights into the molecular configuration and interactions of these compounds. Such studies are crucial for understanding the compound's chemical behavior and its potential applications in designing molecules with desired properties (Dhanalakshmi et al., 2018).

Zukünftige Richtungen

The field of research involving imidazo[1,2-a]pyridines has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . This suggests that future research may continue to explore new synthetic methodologies and applications for these compounds.

Eigenschaften

IUPAC Name |

3,8-dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3N2O/c1-23-10-4-2-8(3-5-10)12-13(17)22-7-9(15(18,19)20)6-11(16)14(22)21-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSQBAXVMLEWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(Z)-2-Cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2870869.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2870872.png)

methanone](/img/structure/B2870877.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2870884.png)

![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2870890.png)